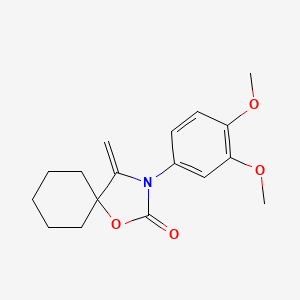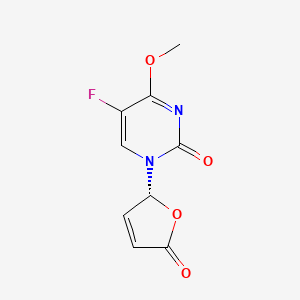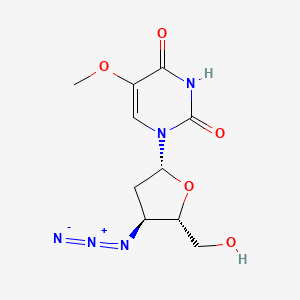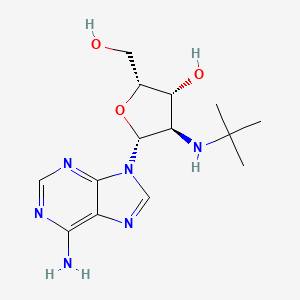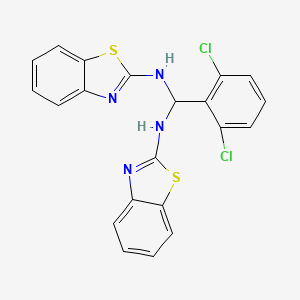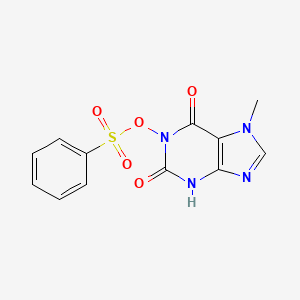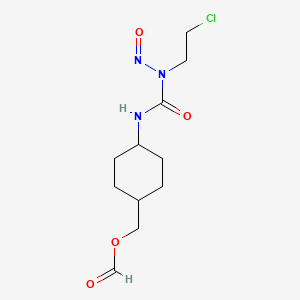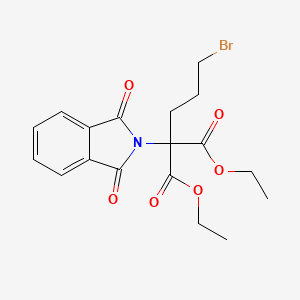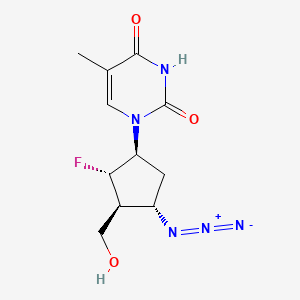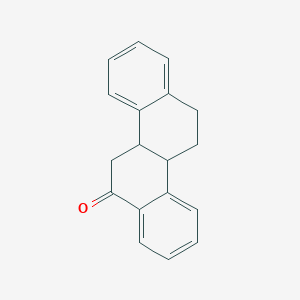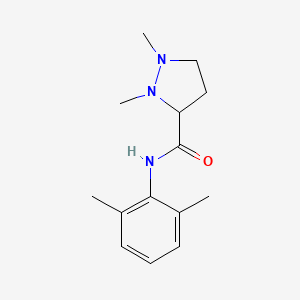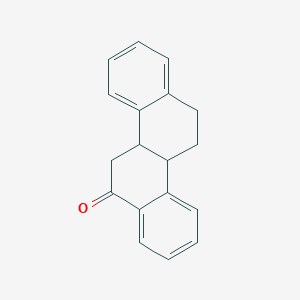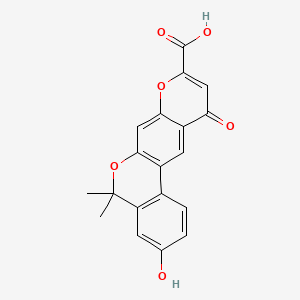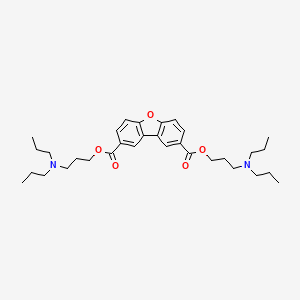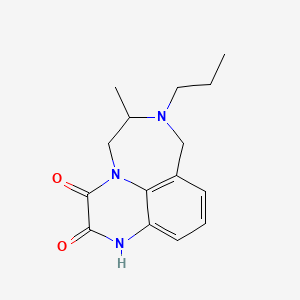
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a benzodiazepine core. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Preparation Methods
The synthesis of 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- typically involves multiple steps. One common method starts with the selective acylation of a β-nitrogen atom, followed by condensation with isatoic anhydride. The final step involves cyclization using HATU/DIPEA to form the seven-member benzodiazepine ring . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials and as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes and bind to proteins, thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some derivatives of this compound have shown kinase inhibitory activity, which is crucial for their anticancer properties .
Comparison with Similar Compounds
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione: Known for its antibacterial and antifungal activities.
Tricyclic benzodiazepine analogues: These compounds have shown potent inhibition effects on human DNA ligase and anticancer activities. The uniqueness of 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione lies in its specific structure, which allows for a wide range of chemical modifications and biological activities.
Properties
CAS No. |
136723-00-7 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
12-methyl-11-propyl-1,4,11-triazatricyclo[7.4.1.05,14]tetradeca-5,7,9(14)-triene-2,3-dione |
InChI |
InChI=1S/C15H19N3O2/c1-3-7-17-9-11-5-4-6-12-13(11)18(8-10(17)2)15(20)14(19)16-12/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
InChI Key |
CCIDXHRGBIOSBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C3C(=CC=C2)NC(=O)C(=O)N3CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


